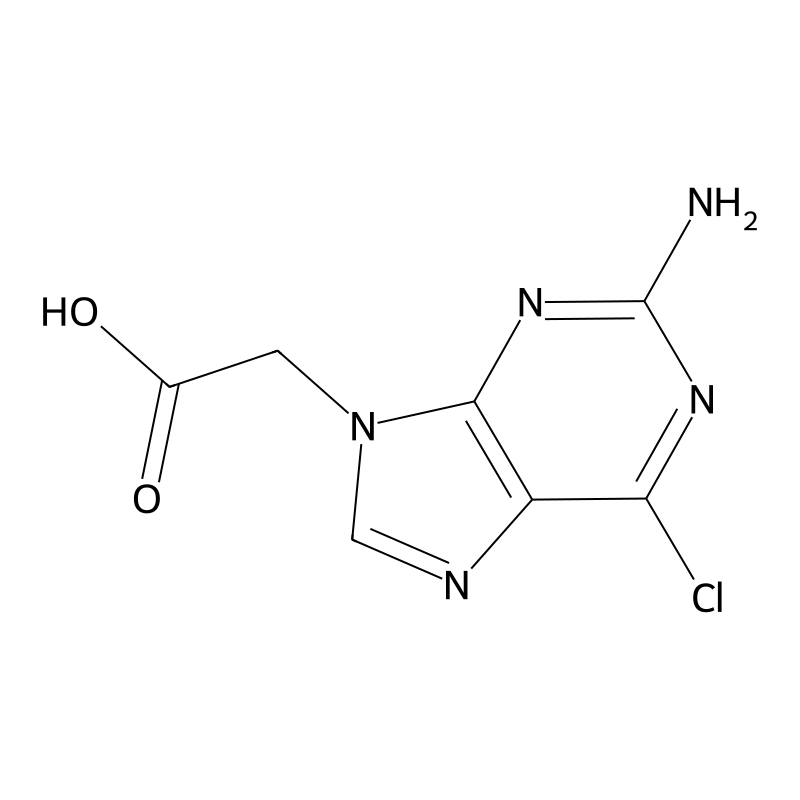

2-Amino-6-chloro-9H-purine-9-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Purine Intermediates:

- 2-ACPA serves as a starting material for the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates. These intermediates are then used in the development of novel therapeutic agents and functional materials [].

Synthesis of Purine-Substituted Amino Acids:

- 2-ACPA can be employed in the synthesis of 6-decyloxy or 6-decylthio-9-phenylalanine/serine or alanine-substituted purine derivatives. These modified amino acids hold potential applications in the design of new peptide-based drugs with enhanced properties [].

Synthesis of 2,6-Diaminopurine Monomer:

- 2-ACPA can be utilized as a precursor in the synthesis of the 2,6-diaminopurine monomer. This monomer is essential for the construction of poly(2,6-diaminopurine), a type of polymer with promising applications in organic electronics and biosensors.

2-Amino-6-chloro-9H-purine-9-acetic acid is a purine derivative characterized by the molecular formula and a molecular weight of 227.61 g/mol. This compound features a purine ring structure with an amino group at the 2-position, a chlorine atom at the 6-position, and an acetic acid moiety at the 9-position. It appears as a yellow to orange powder and is primarily utilized in research settings due to its versatile chemical properties .

- Substituted purines: Reacting with different nucleophiles can yield various substituted purines.

- Coupling reactions: It can be used in the formation of linkages with other organic molecules, enhancing its utility in medicinal chemistry .

Research indicates that 2-amino-6-chloro-9H-purine-9-acetic acid exhibits biological activity that may influence cellular processes. Its structural similarities to natural purines suggest potential roles in:

- Antiviral activity: Some studies have hinted at its efficacy against viral infections, though more research is needed to confirm these effects.

- Enzyme inhibition: It may interact with enzymes involved in nucleotide metabolism, potentially impacting cellular proliferation and apoptosis .

Various synthesis methods for 2-amino-6-chloro-9H-purine-9-acetic acid have been documented, including:

- Starting from purine derivatives: Utilizing existing purine compounds as precursors, followed by chlorination and acylation.

- Chemical modification: Employing standard organic synthesis techniques such as nucleophilic substitution to introduce the amino group and acetic acid functionality .

The compound finds utility across several fields:

- Research chemical: Commonly used in laboratories for synthesizing other compounds.

- Pharmaceutical development: Investigated for potential therapeutic applications due to its biological activity.

- Biochemical assays: Employed in studies related to enzyme activity and metabolic pathways involving purines .

Interaction studies involving 2-amino-6-chloro-9H-purine-9-acetic acid have focused on its potential effects on biological systems. These studies often examine:

- Binding affinity: How well the compound binds to various enzymes or receptors.

- Synergistic effects: Its interactions with other drugs or compounds that may enhance or inhibit its biological activity .

Several compounds share structural similarities with 2-amino-6-chloro-9H-purine-9-acetic acid, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Adenine | Purine base with an amino group | Essential for DNA/RNA synthesis |

| Guanine | Purine base with a carbonyl group | Key role in energy transfer (GTP) |

| 2-Amino-6-methylpurine | Similar purine structure with a methyl group | Potentially different biological activities |

| 6-Chloropurine | Chlorinated purine without acetic acid | Used as an antiviral agent |

These comparisons highlight the distinctiveness of 2-amino-6-chloro-9H-purine-9-acetic acid, particularly due to its unique functional groups and potential applications in medicinal chemistry. Its ability to serve as a precursor for further chemical modifications sets it apart from closely related compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant